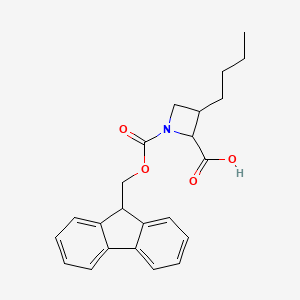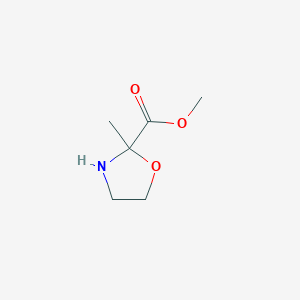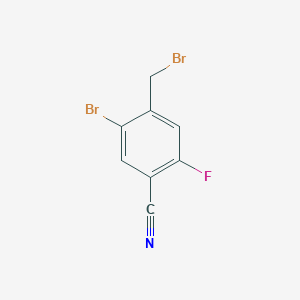
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The introduction of bromine atoms to the benzene ring is achieved through electrophilic aromatic substitution reactions. This step often uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents.
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, often using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays and studies to understand its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo nucleophilic substitution, leading to the formation of new compounds. The nitrile group also plays a role in its reactivity, allowing it to participate in cyanation reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-fluorobenzonitrile: Similar structure but without the bromomethyl group, leading to different reactivity.
4-(Bromomethyl)-2-fluorobenzonitrile: Similar but lacks the second bromine atom, affecting its reactivity in coupling reactions.
Uniqueness
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, along with a nitrile group. This combination of functional groups makes it highly versatile in various chemical reactions, particularly in substitution and coupling reactions.
Properties
Molecular Formula |
C8H4Br2FN |
|---|---|
Molecular Weight |
292.93 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-3-5-2-8(11)6(4-12)1-7(5)10/h1-2H,3H2 |
InChI Key |
UUBJMNZSXXWTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)
![5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)
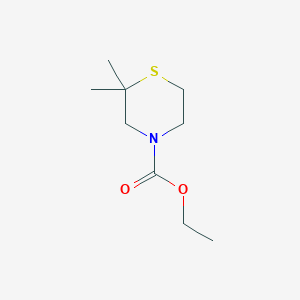
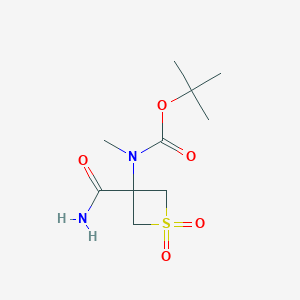
![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)
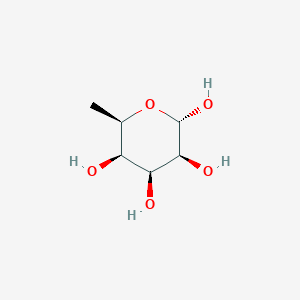
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)
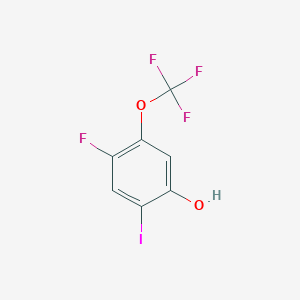
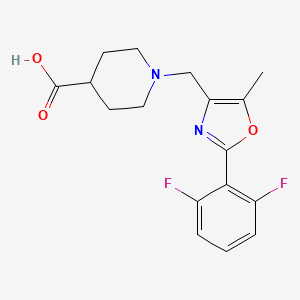

![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)
